7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDUJFUSYCSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution at C7 Chlorine
The chlorine atom at position 7 is highly reactive toward nucleophilic displacement due to electron-withdrawing effects from the adjacent carbonyl and carboxylic acid groups.
Key Findings :
-
Amination with piperazine or substituted amines yields antibacterial quinolone analogs (e.g., ciprofloxacin derivatives) .
-
Alkoxy substitution is optimized in ethanol/dioxane under reflux, with Na₂CO₃ as a base .
Functionalization of the Carboxylic Acid Group
The C3 carboxylic acid undergoes esterification, amidation, and salt formation for enhanced bioavailability or further derivatization.
Example :
-
Ethyl ester formation (Example 58, ) enables subsequent hydrazide synthesis via reaction with hydrazines.
Halogenation and Oxidative Modifications
The ketone at C4 and electron-deficient naphthyridine ring permit halogenation and oxidation.
Key Insight :
Cross-Coupling Reactions
The chlorine atom and electron-deficient ring enable transition metal-catalyzed couplings.
Example :
Reduction and Hydrogenation
Selective reduction of the naphthyridine ring or ketone group is achievable.
Decarboxylation and Ring Expansion
Thermal or acidic conditions induce decarboxylation, forming simpler naphthyridines.
| Reaction Type | Conditions | Product | Use | Source |
|---|---|---|---|---|
| Thermal Decarboxylation | 250°C in Dowtherm A | 7-Chloro-1,5-naphthyridin-4-one | Ligand for metal complexes |
Scientific Research Applications
Medicinal Chemistry and Antibacterial Activity
Fluoroquinolone Derivatives
One of the most significant applications of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is its use as a precursor in the synthesis of fluoroquinolone antibiotics. These compounds are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The structural modification of this compound has led to the development of novel fluoroquinolones with enhanced efficacy and reduced side effects.
Case Study: Synthesis of Novel Antibacterials
Research has demonstrated that derivatives of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine exhibit potent antibacterial properties. For instance, studies have synthesized various derivatives by modifying the carboxylic acid group and introducing different substituents at the naphthyridine ring. These modifications have been shown to significantly improve their antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that specific substitutions at various positions on the naphthyridine ring can enhance potency and selectivity against bacterial targets.
| Substitution Position | Effect on Activity |
|---|---|
| C3 | Increased potency against Gram-negative bacteria |
| C6 | Improved selectivity for bacterial DNA gyrase |
| C7 | Enhanced solubility and bioavailability |
These insights guide researchers in designing more effective antibiotics based on this compound.
Potential Anticancer Applications
Recent studies have explored the potential anticancer properties of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine derivatives. Preliminary data suggest that certain modifications may lead to compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Environmental Applications
The compound's stability and reactivity make it a candidate for environmental applications, particularly in the development of sensors for detecting pollutants or as a part of remediation strategies. Its ability to form complexes with metal ions could be leveraged for environmental cleanup efforts .
Mechanism of Action
The mechanism by which 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary, but often include binding to specific sites on target molecules, altering their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Pharmacological Activity
- Anticancer Potential: Fluorinated derivatives (e.g., 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine) exhibit activity against HGF/c-Met signaling pathways, critical in tumor metastasis .
- Antimicrobial Effects: Cyclopropyl-substituted 1,8-naphthyridines (e.g., ) mimic fluoroquinolones, targeting DNA gyrase .
- HIV Integrase Inhibition : The 1,5-naphthyridine core (as in the target compound) is explored for diketo acid-type HIV-1 integrase inhibitors due to chelation with Mg²⁺ ions .
Physicochemical Properties
- Solubility : Carboxylic acid groups (C3) improve water solubility, while lipophilic substituents (e.g., cyclopropyl, fluorophenyl) enhance membrane permeability .
- Thermal Stability : Melting points vary significantly; the cyclopropyl derivative () melts at 209–212°C, suggesting high crystalline stability .
Biological Activity
7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS No. 14100-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, antitumor, and anti-inflammatory properties. The compound's structural features contribute to its pharmacological effects, making it a valuable scaffold in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 224.6 g/mol. The compound features a naphthyridine core that is crucial for its biological interactions.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of naphthyridine derivatives. For instance, derivatives similar to 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, critical enzymes for bacterial replication.
Table 1: Antibacterial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro derivative | E. coli | 2 µg/mL |
| 7-Chloro derivative | S. aureus | 1 µg/mL |
Antiviral Activity
The antiviral potential of naphthyridine compounds has also been investigated. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Case Study:
A study explored the efficacy of related naphthyridine derivatives against influenza viruses. Results demonstrated significant reductions in viral titers when treated with these compounds.
Antitumor Activity
7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine has shown promise in cancer research. It exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases.
The biological activity of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine is largely attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar structures have been shown to inhibit bacterial DNA gyrase.
- Cell Cycle Modulation : Induction of apoptosis in cancer cells suggests interaction with apoptotic pathways.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines indicates a potential mechanism for anti-inflammatory effects.
Q & A
What are the optimal synthetic routes for preparing 7-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, and how do substituents influence reaction efficiency?
Basic Research Question
The compound can be synthesized via hydrolysis of its ester precursors. For example, ethyl 7-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (2.5 M NaOH, reflux, 1 h) to yield the carboxylic acid with 85% efficiency . Substituents like bromine or alkyl groups on the naphthyridine ring may require modified conditions. For instance, 1-ethyl-7-methyl derivatives necessitate milder alkaline hydrolysis (0.7 M KOH, reflux, 2.5 h) to achieve 56% yield, highlighting the steric and electronic effects of substituents on reaction rates .
How can researchers resolve contradictions in reaction outcomes when substituting the chloro group at position 7?
Advanced Research Question
Contradictions often arise in nucleophilic substitution reactions due to the chloro group's low reactivity. For example, alcoholysis of 7-chloro derivatives requires activating agents like dibenzo-1,8-crown-6 to achieve 67% yield under reflux in methanol . In contrast, direct substitution without crown ethers may fail, emphasizing the need for tailored conditions. Comparative studies using alternative activators (e.g., phase-transfer catalysts) or solvents (e.g., DMF) are recommended to optimize yields and resolve discrepancies in literature reports .
What methodologies are effective for decarboxylation of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives?
Basic Research Question
Decarboxylation can be achieved via thermal or acidic conditions. Heating 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid in mineral oil at 325°C for 30 minutes yields 1,5-naphthyridin-4(1H)-one with 85% efficiency . For acid-sensitive substrates, alternative methods like microwave-assisted decarboxylation or catalytic pathways (e.g., copper salts) should be explored to minimize side reactions .
How do reaction conditions influence the hydrolysis of ester/carbonitrile precursors to carboxylic acids?
Advanced Research Question
The choice between acidic or alkaline hydrolysis depends on substituent stability. Alkaline hydrolysis (e.g., 9 M H2SO4, 130°C) is effective for converting 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonitrile to its carboxylic acid (86% yield) . However, for substrates with acid-labile groups (e.g., cyclopropyl), HCl/EtOH reflux (9 h, 81% yield) is preferred to avoid decomposition . Researchers must balance pH, temperature, and solvent polarity to optimize selectivity .
What strategies are recommended for analyzing conflicting data in substitution reactions involving sulfur nucleophiles?
Advanced Research Question
Conflicting yields in thiolysis reactions (e.g., 7-bromo to 7-methylthio substitution) may stem from competing side reactions or solvent effects. Using high-purity arenethiols and inert solvents (e.g., DMF) minimizes oxidation. Kinetic studies under controlled conditions (e.g., 80°C, 4 h) with real-time monitoring (HPLC or <sup>19</sup>F NMR) can clarify mechanistic pathways and improve reproducibility .
How can esterification or amidation of the carboxylic acid group be optimized for drug discovery applications?
Basic Research Question
Activation of the carboxylic acid with carbonyldiimidazole (CDI) in DMF at 90°C for 2 h, followed by reaction with amines (e.g., benzylamine), achieves near-quantitative yields (97%) for amide derivatives . For esterification, N-hydroxysuccinimide (NHS) coupling in pyridine/DMF at <5°C provides 80% yield of active esters, which are useful for further bioconjugation .
What are the challenges in characterizing thermally unstable derivatives of this compound?
Advanced Research Question
Thermal instability during characterization (e.g., decarboxylation or ring-opening) requires low-temperature techniques. Use of cryogenic NMR probes or rapid LC-MS analysis (<2 min run time) prevents degradation. For crystallography, slow vapor diffusion with tert-butyl methyl ether as an anti-solvent improves crystal stability .
How can researchers validate the purity of this compound in synthetic batches?
Basic Research Question
Purity assessment should combine HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and <sup>1</sup>H NMR (DMSO-d6) to detect residual solvents or byproducts. For example, the carboxylic proton appears as a singlet near δ 13.5 ppm, while ester impurities show distinct ethyl group signals (δ 1.2–1.4 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
